Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
Overview
Description
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is a chemical compound with the molecular formula C13H14O4 . It has a molecular weight of 234.25 g/mol . The IUPAC name for this compound is ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate .
Molecular Structure Analysis
The InChI code for Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is 1S/C13H14O4/c1-3-17-13(16)12(15)8-11(14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 . The Canonical SMILES structure is CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C .Physical And Chemical Properties Analysis
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is a solid at room temperature . It has a topological polar surface area of 60.4 Ų . The compound has 6 rotatable bonds . It has a complexity of 301 .Scientific Research Applications
Pharmacology
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate: has several pharmacokinetic properties that make it a compound of interest in pharmacological research . It has high gastrointestinal absorption and is BBB permeant, indicating potential for central nervous system activity. It’s not a substrate for P-glycoprotein, which suggests good cellular retention. Its inhibitory activity against CYP1A2 and CYP2C19 enzymes implies potential interactions with other drugs metabolized by these enzymes, which is crucial for drug development and safety studies.
Organic Synthesis
In organic chemistry, Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is valuable for synthesizing various aryl derivatives . These derivatives can be used to study the structure-activity relationships in medicinal compounds, particularly as they relate to kinase inhibition, which is a common target in cancer therapy.
Material Science
The compound’s physicochemical properties, such as its molar refractivity and topological polar surface area (TPSA), are significant in material science . These properties can influence the compound’s interaction with other materials, making it useful in the development of new composite materials or coatings with specific characteristics.
Analytical Chemistry
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate: can be used as a standard or reagent in analytical methods like NMR, HPLC, LC-MS, and UPLC . Its well-defined structure and properties make it suitable for method development and calibration in quantitative analyses.
Biochemistry
In biochemistry, the compound’s role as an inhibitor of certain cytochrome P450 enzymes suggests it could be used to study enzyme kinetics and mechanisms . This can provide insights into how drugs are metabolized in the body and lead to the development of better therapeutic agents.
Industrial Uses
While specific industrial applications are not detailed in the search results, the compound’s properties suggest potential uses in the synthesis of industrial chemicals or as an intermediate in the production of more complex compounds .
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)12(15)8-11(14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMYOPVSVNPECO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344201 | |
Record name | Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | |
CAS RN |
5814-37-9 | |
Record name | Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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